molecular formula C11H9NO4 B11770877 Benzyl 3-hydroxyisoxazole-5-carboxylate

Benzyl 3-hydroxyisoxazole-5-carboxylate

Cat. No.: B11770877
M. Wt: 219.19 g/mol
InChI Key: BRPRAHCMHMHODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-hydroxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and scalable reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxyisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 3-hydroxyisoxazole-5-carboxylate include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

benzyl 3-oxo-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H9NO4/c13-10-6-9(16-12-10)11(14)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)

InChI Key

BRPRAHCMHMHODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=O)NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.